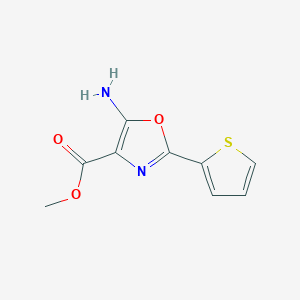
甲基5-氨基-2-(噻吩-2-基)-1,3-噁唑-4-羧酸酯
描述
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of the oxazole family and has shown promising results in various studies related to drug development and disease treatment.
科学研究应用
药代动力学和代谢研究
甲基5-氨基-2-(噻吩-2-基)-1,3-噁唑-4-羧酸酯及其衍生物在人体内的药代动力学特性和代谢被研究。例如,对健康男性受试者进行了SB-649868的代谢和排泄模式研究,SB-649868是一种新型的促觉醒素1和2受体拮抗剂,以了解其代谢和排泄模式(Renzulli et al., 2011)。这种研究对于开发新药物至关重要,在将其推向市场之前确保其安全性和有效性。
与其他药物的相互作用
类似化合物与其他药物的相互作用也是一个重要的研究领域。例如,关于各种抗生素如头孢唑啉的潜在肾毒性及其与其他抗生素如庆大霉素的联合应用的研究,揭示了这些药物的安全性概况及其在联合应用时的潜在副作用(Mondorf Aw, 1979)。了解这些相互作用有助于在临床环境中开出更安全的药物组合。
放射示踪剂开发用于诊断目的
与甲基5-氨基-2-(噻吩-2-基)-1,3-噁唑-4-羧酸酯相关的化合物也用于开发用于成像和诊断目的的放射示踪剂。对针对鞘氨醇-1-磷酸受体(S1PR)1的放射示踪剂11C-CS1P1的安全性、剂量学和特性进行了评估,表明其有望用于评估临床人群中的炎症(Brier et al., 2022)。这种研究对于推进诊断技术并提供更好的医疗解决方案至关重要。
药物毒性和安全性的探索
研究还侧重于探索药物和化合物的毒性和安全性概况。例如,了解与新型致幻物质如MDAI和5-EAPB相关的毒性提供了对其安全性的重要见解,从而为监管和医疗决策提供信息(Deville et al., 2019)。
作用机制
Target of Action
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate is a complex organic compound that likely interacts with multiple targets. Thiazole derivatives, which share a similar structure, have been found to interact with a variety of biological targets, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole derivatives are generally known for their good liposolubility, attributed to the presence of the sulfur atom , which could potentially impact the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to exert a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action, efficacy, and stability of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate could potentially be influenced by various environmental factors. For instance, the solubility properties of similar compounds can be dictated by the organic group appended to the bridging carbon . .
生化分析
Biochemical Properties
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to exhibit antimicrobial, antifungal, and antiviral activities . It interacts with enzymes such as oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively. The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions with the active sites of the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . It can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response, thereby impacting cell proliferation, survival, and differentiation.
Molecular Mechanism
At the molecular level, Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA, RNA, and proteins, leading to changes in their structure and function . The binding interactions often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions. This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites, resulting in changes in enzyme activity and subsequent alterations in metabolic pathways. Furthermore, Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation products can have different biological activities, which may contribute to the observed temporal effects. Long-term exposure to Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate in in vitro and in vivo studies has been associated with changes in cellular metabolism, gene expression, and cell viability.
Dosage Effects in Animal Models
The effects of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the biological activity of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate increases with dosage up to a certain point, beyond which the adverse effects become more pronounced.
Metabolic Pathways
Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate is involved in various metabolic pathways, including those related to its biotransformation and elimination . This compound is metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation and hydroxylation. The resulting metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The interactions of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate with these enzymes and cofactors can influence metabolic flux and metabolite levels, impacting its overall biological activity.
Transport and Distribution
The transport and distribution of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, such as albumin and globulins, which facilitate its distribution to different cellular compartments. The localization and accumulation of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate within specific tissues and organs can influence its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications. The localization of Methyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate within these compartments can affect its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism and energy production.
属性
IUPAC Name |
methyl 5-amino-2-thiophen-2-yl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-13-9(12)6-7(10)14-8(11-6)5-3-2-4-15-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTPQOXXXBSMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)
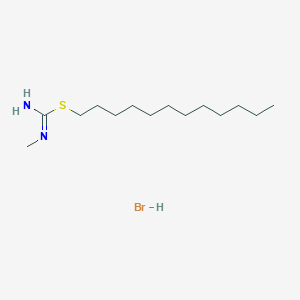

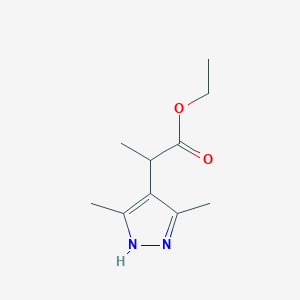
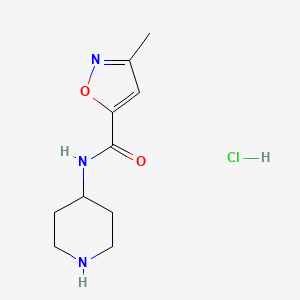
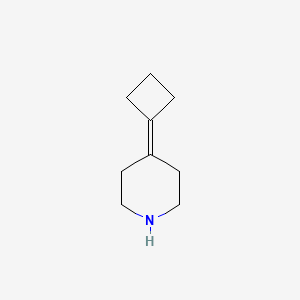
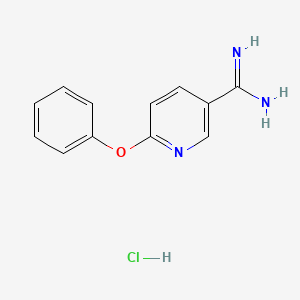
![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)




![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)